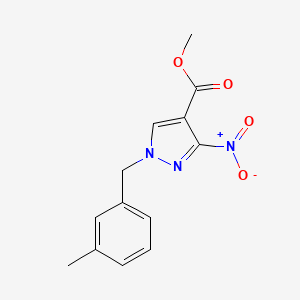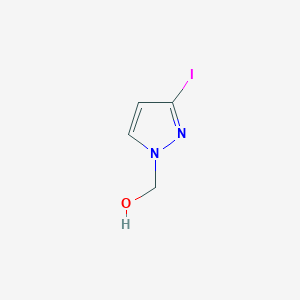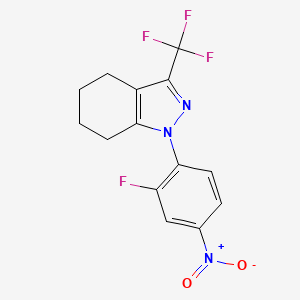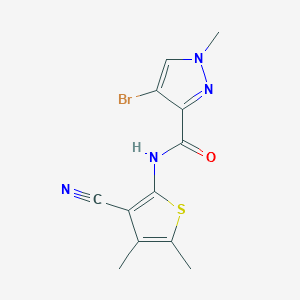![molecular formula C15H20N2O B10910921 N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide](/img/structure/B10910921.png)
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide is a chemical compound with the following structure:
C17H20N4O
It belongs to the class of hydrazides and pyrazoles. The compound’s systematic name is 3-(2-ethoxyphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide .
Preparation Methods
Synthetic Routes:: The synthetic route for N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide involves the condensation of appropriate precursors. One common method is the reaction between an aldehyde (such as benzaldehyde) and a hydrazine derivative (e.g., ethyl hydrazinecarboxylate) under suitable conditions. The reaction proceeds via a Schiff base intermediate, followed by cyclization to form the pyrazole ring.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using cost-effective and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine.
Substitution: Substitution reactions at the phenyl or alkyl groups are possible.
Condensation: It can react with other carbonyl compounds to form hydrazones.
Common reagents include hydrazine derivatives, oxidizing agents, and reducing agents. The major products depend on reaction conditions and substituents.
Scientific Research Applications
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antitumor or antimicrobial agent.
Biochemistry: It may serve as a probe for studying enzyme inhibition or receptor binding.
Materials Science: Its derivatives could be useful in designing functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways comprehensively.
Comparison with Similar Compounds
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide stands out due to its unique structure. Similar compounds include N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide .
Properties
Molecular Formula |
C15H20N2O |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pentanamide |
InChI |
InChI=1S/C15H20N2O/c1-3-4-10-15(18)17-16-12-13(2)11-14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3,(H,17,18)/b13-11+,16-12+ |
InChI Key |
HVORZJIKNIRDRW-PKRRCJCNSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCCCC(=O)NN=CC(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10910841.png)


![N-(2,2-difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B10910851.png)
![2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10910856.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10910862.png)
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B10910876.png)
![[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]methanone](/img/structure/B10910878.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B10910883.png)

![N-(2-ethylphenyl)-4-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenoxy}benzamide](/img/structure/B10910896.png)


![4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10910916.png)
